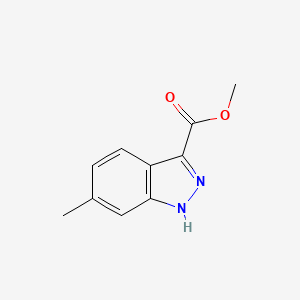

methyl 6-methyl-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQFEMFPDHBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646847 | |

| Record name | Methyl 6-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858227-11-9 | |

| Record name | Methyl 6-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-Methyl-1H-indazole-3-carboxylate

Abstract

Methyl 6-methyl-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its rigid bicyclic scaffold is a common feature in a variety of biologically active molecules, serving as a key intermediate for synthesizing therapeutic agents targeting conditions from oncological to neurological disorders.[1][2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound. We will dissect two robust and industrially relevant strategies: the classical approach starting from substituted isatins and a more streamlined method involving the cyclization of anthranilic acid derivatives. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, field-proven experimental protocols. The objective is to equip researchers and drug development professionals with a comprehensive understanding of the synthesis, enabling informed decisions in process development and scale-up operations.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of the indazole core is a well-established field in heterocyclic chemistry.[4] For the specific target, this compound, the main strategic challenges are the regioselective construction of the pyrazole ring fused to the benzene ring and the precise placement of the methyl group at the C6 position and the methyl carboxylate at the C3 position.

A retrosynthetic analysis reveals two primary disconnection points, leading to two distinct and highly effective synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (Isatin-Based Route): This classical approach utilizes a substituted isatin (5-methylisatin) as the starting material. The core of this strategy involves the hydrolytic opening of the isatin ring, followed by a sequence of diazotization, reduction, and intramolecular cyclization to form the indazole-3-carboxylic acid precursor, which is then esterified.[1]

-

Strategy B (Anthranilate-Based Route): This modern alternative begins with a substituted anthranilic acid ester (methyl 2-amino-4-methylbenzoate). This pathway offers a more direct cyclization via diazotization, potentially reducing the number of synthetic steps and improving overall efficiency.[5]

Chapter 2: Pathway A: The Substituted Isatin Route

This pathway is a robust and well-documented method for preparing indazole-3-carboxylic acids. The choice to start with 5-methylisatin is critical, as the position of the methyl group on the benzene ring is retained throughout the synthesis, ultimately yielding the desired 6-methyl substitution on the final indazole product.

Mechanistic Principles

The transformation from isatin to indazole is a multi-step process, with each step serving a distinct chemical purpose.

-

Ring Opening: The five-membered ring of 5-methylisatin is opened under basic conditions (e.g., NaOH hydrolysis) to form the sodium salt of 2-amino-4-methylphenylglyoxylic acid.

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). This creates a highly reactive intermediate.[6]

-

Reduction & Hydrazine Formation: The diazonium salt is then reduced, typically with a mild reducing agent like stannous chloride (SnCl₂) or sodium sulfite, to form the corresponding phenylhydrazine intermediate.

-

Intramolecular Cyclization: Under acidic conditions, the phenylhydrazine undergoes an intramolecular cyclization. This reaction is analogous to the final steps of a Fischer Indole Synthesis, where the hydrazine nitrogen attacks the ketone, followed by dehydration to form the aromatic pyrazole ring of the indazole system.[7]

-

Esterification: The resulting 6-methyl-1H-indazole-3-carboxylic acid is converted to its methyl ester via Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄ or methanesulfonic acid).[8][9]

Visual Workflow: Isatin Pathway

Caption: Step-by-step workflow for the isatin-based synthesis.

Detailed Experimental Protocol

Step 1-4: Synthesis of 6-Methyl-1H-indazole-3-carboxylic acid from 5-Methylisatin [1]

-

Hydrolysis: To a suspension of 5-methylisatin (1.0 eq) in water, add a 30% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to 80-90°C with stirring until a clear solution is obtained (approx. 1 hour). Cool the reaction mixture to 0-5°C in an ice-salt bath.

-

Diazotization: While maintaining the temperature below 5°C, slowly add concentrated hydrochloric acid until the pH is strongly acidic. Then, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes.

-

Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0°C and add the previously prepared diazonium salt solution slowly, maintaining the temperature below 10°C.

-

Cyclization & Isolation: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2-3 hours, then heat to 60-70°C for 1 hour to ensure complete cyclization. Cool the mixture to room temperature, and collect the precipitated solid by filtration. Wash the solid thoroughly with cold water and dry under vacuum to yield crude 6-methyl-1H-indazole-3-carboxylic acid.

Step 5: Esterification to this compound [8][9]

-

Reaction Setup: Suspend the crude 6-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-15 volumes).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) or methanesulfonic acid (0.2 eq) to the stirred suspension.

-

Reflux: Heat the mixture to reflux and maintain for 5-24 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup & Purification: Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Chapter 3: Pathway B: The Anthranilic Acid Derivative Route

This pathway represents a more convergent approach to the indazole core structure. By starting with a pre-functionalized ester, the synthesis can potentially be shortened. The key starting material is methyl 2-amino-4-methylbenzoate.

Mechanistic Principles

This method relies on an intramolecular cyclization reaction initiated by diazotization.

-

Diazotization: The 2-amino group of the anthranilate ester is converted to a diazonium salt using a nitrite source, such as sodium nitrite with acid or an organic nitrite like tert-butyl nitrite.[5]

-

Intramolecular Cyclization: The resulting diazonium species is unstable and undergoes spontaneous intramolecular cyclization. The nucleophilic carbon atom ortho to the diazonium group attacks the terminal nitrogen, displacing dinitrogen gas and forming the pyrazole ring in a single, concerted step. This process is often referred to as a Pschorr-type cyclization.

The primary advantage of this route is the reduction in the number of synthetic steps and the avoidance of harsh reducing agents like stannous chloride.

Visual Workflow: Anthranilate Pathway

Caption: Streamlined workflow for the anthranilate-based synthesis.

Detailed Experimental Protocol

Synthesis of this compound from Methyl 2-amino-4-methylbenzoate [5]

-

Reaction Setup: Dissolve methyl 2-amino-4-methylbenzoate (1.0 eq) in a suitable solvent such as acetic acid or an alcohol like methanol.

-

Diazotization & Cyclization: Cool the solution to 0-5°C. Add tert-butyl nitrite (1.2-1.5 eq) dropwise over 30 minutes, ensuring the temperature remains low. Alternatively, an aqueous solution of sodium nitrite (1.2 eq) can be used if the reaction is performed in an acidic aqueous/organic biphasic system.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Workup & Purification: Quench the reaction by pouring it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chapter 4: Data and Pathway Comparison

| Feature | Pathway A (Isatin Route) | Pathway B (Anthranilate Route) | Rationale & Field Insights |

| Starting Material | 5-Methylisatin | Methyl 2-amino-4-methylbenzoate | Isatins are commercially available but can be more expensive. Anthranilates are often derived from more fundamental feedstocks. |

| Number of Steps | 2 distinct synthetic operations (Acid formation + Esterification) | 1 primary synthetic operation | Pathway B is more step-economical, which is highly advantageous for industrial scale-up, reducing processing time and waste. |

| Key Reagents | NaOH, NaNO₂, SnCl₂, H₂SO₄, Methanol | t-BuONO or NaNO₂, Methanol | Pathway A involves a heavy metal reducing agent (SnCl₂) which can lead to toxic waste streams. Pathway B is comparatively cleaner. |

| Yields | Generally moderate to good over multiple steps. | Typically good to excellent for the cyclization step.[5] | The convergent nature of Pathway B often leads to higher overall yields and easier purification. |

| Scalability | Proven to be scalable, but requires careful control of diazotization and reduction steps.[1] | Highly scalable. The use of organic nitrites can simplify operations, though they are more costly than NaNO₂. | Diazotization reactions require strict temperature control to prevent side reactions and ensure safety, a critical consideration in both pathways at scale. |

Conclusion

Both the substituted isatin and anthranilic acid derivative pathways provide reliable and effective means to synthesize this compound. The classical isatin route is well-established and robust, proceeding through a logical sequence of proven chemical transformations. However, for efficiency, atom economy, and environmental considerations, the more modern anthranilate cyclization route is often superior. It offers a shorter synthetic sequence with fewer reagents and simpler purification protocols, making it an attractive strategy for large-scale production. The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the specific process chemistry capabilities of the laboratory or manufacturing facility.

References

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.

-

Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

-

1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech. Available at: [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Hart, H., & Stiles, M. (1975). Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives. Journal of the American Chemical Society, 97(18), 5281–5285. Available at: [Link]

-

Shi, F., et al. (2011). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters, 11(15), 3340–3343. Available at: [Link]

-

Shawali, A. S. (2017). The Japp‐Klingemann Reaction. In The Chemistry of Hydrazo, Azo and Azoxy Groups. John Wiley & Sons, Ltd. Available at: [Link]

-

Hartman, W. W., & Rohrig, L. R. (1937). Indazole. Organic Syntheses, 17, 56. Available at: [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]

-

Dubbaka, S. R., & Vogel, P. (2009). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 74(18), 7173–7176. Available at: [Link]

-

Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. Available at: [Link]

Sources

- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 2. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

physicochemical properties of methyl 6-methyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-methyl-1H-indazole-3-carboxylate

A Note to the Researcher: The indazole scaffold is a cornerstone in modern medicinal chemistry. However, specific, publicly available experimental data for many of its derivatives, including this compound, remains limited. This guide addresses this challenge directly. By establishing the well-characterized parent compound, methyl 1H-indazole-3-carboxylate , as a validated baseline, we will systematically extrapolate the physicochemical properties of the target 6-methyl derivative. This predictive approach, grounded in established chemical principles, provides a robust framework for researchers initiating projects with this compound, enabling informed decisions in synthesis, purification, formulation, and screening.

Molecular Structure and Core Attributes

The foundational step in characterizing any molecule is to define its structure and fundamental attributes. The addition of a methyl group to the 6-position of the indazole ring introduces subtle but significant changes to the molecule's topography and electronic distribution.

The key structural difference is the substitution of a hydrogen atom with a methyl group on the benzene portion of the bicyclic system. This modification increases the molecular weight and alters the molecule's overall shape and polarity.

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis of this compound (Hypothetical)

This protocol is a representative procedure adapted from established indazole syntheses. [1][2]Causality: Each step is designed to achieve a specific chemical transformation, with purification stages included to ensure the integrity of intermediates.

-

Step 1: Cyclization to form 6-Methyl-1H-indazole.

-

To a solution of 2-fluoro-4-methylacetophenone (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol), add hydrazine hydrate (3.0-5.0 eq).

-

Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-methyl-1H-indazole.

-

-

Step 2: Carboxylation at the 3-position.

-

Dissolve the 6-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for 2-3 hours.

-

Allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Acidify the aqueous layer with 1N HCl to a pH of ~3-4 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6-methyl-1H-indazole-3-carboxylic acid.

-

-

Step 3: Fischer Esterification.

-

Suspend the carboxylic acid (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Protocol: Analytical Characterization

This self-validating system ensures the identity and purity of the synthesized compound.

Caption: Self-validating workflow for compound characterization.

-

Purity Determination by HPLC:

-

Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid.

-

Column: C18 reverse-phase column.

-

Detection: UV at 254 nm and 280 nm.

-

Procedure: Dissolve a small sample (~1 mg/mL) in acetonitrile. Inject onto the HPLC system.

-

Acceptance Criterion: A single major peak accounting for >95% of the total peak area.

-

-

Structural Confirmation by NMR:

-

Solvent: DMSO-d₆ or CDCl₃.

-

¹H NMR (Predicted): Expect signals corresponding to:

-

N-H proton (broad singlet, ~13-14 ppm, if in DMSO).

-

Aromatic protons (multiplets/singlets between 7.0-8.0 ppm, pattern simplified due to 6-position substitution).

-

Ester methyl group (singlet, ~3.9 ppm).

-

6-Methyl group (singlet, ~2.4 ppm).

-

-

¹³C NMR (Predicted): Expect signals for:

-

Carbonyl carbon (~160-165 ppm).

-

Aromatic and pyrazole carbons (110-145 ppm).

-

Ester methyl carbon (~52 ppm).

-

6-Methyl carbon (~21 ppm).

-

-

-

Molecular Weight Verification by HRMS:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Mass: Calculate the exact mass for [M+H]⁺ (C₁₀H₁₁N₂O₂⁺).

-

Acceptance Criterion: Measured mass should be within 5 ppm of the calculated exact mass.

-

Relevance in Drug Discovery

The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [3]Derivatives are known to act as potent inhibitors of protein kinases, antagonists for serotonin receptors (like the drug Granisetron, which is based on a 1-methyl-indazole-3-carboxamide core), and modulators of other key biological targets. [1][4][5] Understanding the physicochemical properties of a specific analog like this compound is the first step in rational drug design. The predicted increase in lipophilicity conferred by the 6-methyl group, for instance, could enhance membrane permeability, potentially improving cell-based assay potency or altering the ADME profile of a lead compound. This guide provides the foundational data and predictive insights necessary for chemists and pharmacologists to effectively utilize this building block in the development of novel therapeutics.

References

- US Patent US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

- BenchChem. (2025).

-

Acta Crystallographica Section E. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

- US Patent US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Wiley-VCH. (2007).

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

IUCr Journals. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3- carboxylate. [Link]

- Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408.

- EP Patent EP1484321A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

The Indazole Core: A Scaffolding for Innovation in Drug Discovery: An In-depth Technical Guide to Methyl 6-Methyl-1H-indazole-3-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides a comprehensive exploration of methyl 6-methyl-1H-indazole-3-carboxylate and its derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential. We delve into the nuanced chemistry of the indazole ring system, providing detailed, field-proven protocols for the synthesis of the core molecule and its key analogs. Furthermore, this guide elucidates the molecular mechanisms and signaling pathways through which these compounds exert their biological effects, with a particular focus on their applications in oncology and neuropharmacology. Through a synthesis of established knowledge and practical guidance, this document aims to empower researchers to navigate the complexities of indazole chemistry and accelerate the discovery of novel therapeutics.

Introduction: The Privileged Indazole Scaffold

The indazole ring, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of the indazole core have been successfully developed into drugs for treating a variety of conditions, including cancer and emesis.

This compound serves as a key intermediate and building block for the synthesis of a multitude of biologically active molecules.[2] Its structure, featuring a reactive carboxylate group at the 3-position and a methyl group on the benzene ring, allows for extensive chemical modification to explore and optimize interactions with specific biological targets. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making it the predominant isomer in most synthetic and biological systems.[1]

This guide will focus on the synthesis and biological evaluation of derivatives and analogs of this compound, providing a robust framework for researchers in the field.

Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of the indazole ring system is a key factor in its widespread use in medicinal chemistry. Various synthetic routes have been developed to construct the indazole core and to introduce functional groups at different positions.[1]

General Strategies for Indazole Ring Synthesis

Several classical and modern synthetic methods are employed for the construction of the indazole ring. Traditional methods often involve the cyclization of substituted phenylhydrazines or o-toluidines.[3] More contemporary approaches utilize metal-catalyzed cross-coupling reactions and C-H activation strategies to afford indazoles with high efficiency and functional group tolerance.[1]

A common strategy for the synthesis of 1H-indazoles involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by copper salts.[1] Another powerful method is the rhodium-catalyzed C-H activation and annulation of aldehyde phenylhydrazones.[1]

Synthesis of this compound

Conceptual Synthetic Workflow:

Sources

Unlocking the Therapeutic Potential of Methyl 6-Methyl-1H-indazole-3-carboxylate: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Methyl 6-methyl-1H-indazole-3-carboxylate, a distinct derivative within this class, presents a compelling starting point for novel drug discovery initiatives. This technical guide provides an in-depth exploration of the potential therapeutic targets for this molecule, grounded in the established pharmacology of the indazole class and structure-activity relationship (SAR) analyses. We will delve into promising oncological and anti-inflammatory targets, and provide detailed, field-proven protocols for their experimental validation. This document is intended to serve as a comprehensive resource for researchers seeking to unlock the therapeutic promise of this intriguing compound.

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile pharmacophore. The inherent structural features of the indazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.

The therapeutic landscape is already populated with successful indazole-based drugs, underscoring the significance of this scaffold. For instance, Pazopanib , a multi-targeted tyrosine kinase inhibitor, is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] Niraparib , another indazole derivative, functions as a potent poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3] In the anti-inflammatory arena, Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. These examples highlight the broad therapeutic applicability of the indazole core, ranging from oncology to inflammatory conditions.[4]

This compound is a specific, yet relatively unexplored, member of this family. Its structure, featuring a methyl group at the 6-position and a methyl carboxylate at the 3-position, provides a unique chemical entity for investigation. The presence and position of these functional groups are anticipated to play a crucial role in target binding and biological activity, a concept we will explore through SAR analysis.

Structure-Activity Relationship (SAR) Insights: Predicting Biological Activity

While direct experimental data for this compound is limited, we can extrapolate potential activities by examining the SAR of related indazole derivatives.

-

The Indazole Core : The 1H-indazole ring system is a critical pharmacophore that often engages in key hydrogen bonding and hydrophobic interactions within the active sites of target proteins.

-

The 3-position Substituent : The carboxamide or carboxylate group at the 3-position is a common feature in many biologically active indazoles. For instance, indazole-3-carboxamides have been identified as potent inhibitors of the calcium-release activated calcium (CRAC) channel, with the specific 3-carboxamide regiochemistry being crucial for activity.[5] This suggests that the methyl carboxylate of our topic compound could be a key interaction motif.

-

The 6-position Substituent : Substitutions on the benzene ring of the indazole nucleus significantly influence potency and selectivity. Studies on indazole derivatives have shown that substitutions at the 4 and 6-positions can be critical for inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[1] The presence of a methyl group at the 6-position is therefore likely to modulate the electronic and steric properties of the molecule, influencing its interaction with potential targets.

Based on these SAR principles, it is plausible that this compound will exhibit activity as a kinase inhibitor and/or an anti-inflammatory agent. The following sections will explore these potential therapeutic targets in detail.

Potential Therapeutic Target Classes

Protein Kinases in Oncology

The inhibition of protein kinases is a well-established strategy in cancer therapy, and the indazole scaffold is a common feature in many kinase inhibitors.[6] Several kinase families represent high-priority targets for this compound.

Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Pazopanib, an indazole-containing drug, exerts its anti-cancer effects in part through the inhibition of VEGFR-1, -2, and -3.[2] The binding of VEGF-A to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7]

Diagram 1: Simplified VEGF Signaling Pathway

Caption: VEGF-A binding to VEGFR2 triggers a signaling cascade leading to angiogenesis.

PARP enzymes are crucial for DNA single-strand break repair.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP. Inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[9] The indazole-based drug Niraparib is a potent PARP inhibitor.[3]

Diagram 2: Mechanism of PARP Inhibition

Caption: PARP inhibitors block DNA repair, leading to cancer cell death.

Enzymes in Inflammatory Pathways

Chronic inflammation is implicated in numerous diseases, and indazole derivatives have shown promise as anti-inflammatory agents.[10]

COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins.[11] Unlike the constitutively expressed COX-1, COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some indazole derivatives have demonstrated anti-inflammatory activity through the inhibition of COX-2.[12]

Diagram 3: COX-2 Inflammatory Pathway

Caption: COX-2 converts arachidonic acid to prostaglandins, mediating inflammation.

Experimental Validation of Therapeutic Targets

The following section provides detailed protocols for the initial in vitro validation of this compound against the proposed therapeutic targets.

Experimental Workflow for Target Validation

Diagram 4: Target Validation Workflow

Caption: A general workflow for the initial in vitro validation of a test compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific protein kinase (e.g., VEGFR2).

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT)[3]

-

This compound (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

96-well microtiter plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound and staurosporine in kinase assay buffer. Prepare a solution of the kinase and substrate in the same buffer.

-

Reaction Setup: In a 96-well plate, add 5 µL of the test compound or control to each well.

-

Enzyme Addition: Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 15 µL. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding 10 µL of a stop solution (e.g., EDTA) or the first reagent from the detection kit.[13]

-

Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay, which involves a two-step process to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.[14]

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a method to determine if this compound can displace a known radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., ³H-labeled)

-

Unlabeled ligand (for non-specific binding determination)

-

This compound (dissolved in DMSO)

-

Assay buffer

-

96-well filter plates (e.g., with GF/C filters)

-

Vacuum manifold

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with the test compound.

-

Reagent Addition:

-

Total Binding: Add assay buffer, radiolabeled ligand, and cell membranes.

-

Non-specific Binding: Add assay buffer, radiolabeled ligand, an excess of unlabeled ligand, and cell membranes.

-

Competitive Binding: Add serial dilutions of the test compound, radiolabeled ligand, and cell membranes.

-

-

Incubation: Incubate the plate for a specific time at a defined temperature (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[15]

-

Filtration: Stop the incubation by rapid vacuum filtration through the filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[16]

-

Drying and Counting: Dry the filter plate (e.g., 30 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[15]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound and calculate the IC50 or Ki value.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., a line known to be dependent on one of the target kinases)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for the desired exposure period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Determine the IC50 value from the dose-response curve.

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in a clear and concise format.

Table 1: Hypothetical In Vitro Activity of this compound

| Target/Assay | IC50 (µM) |

| Kinase Inhibition | |

| VEGFR2 | 1.5 |

| FGFR1 | 3.2 |

| Pim-1 Kinase | 8.7 |

| Cell-Based Assay | |

| HUVEC Proliferation | 2.8 |

| HT-29 (Colon Cancer) Proliferation | 5.1 |

This table is for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Based on the extensive biological activities of the indazole scaffold and structure-activity relationship analyses, this compound is predicted to exhibit inhibitory activity against key protein kinases involved in oncology and enzymes central to inflammatory processes. The experimental protocols provided in this guide offer a robust framework for the initial in vitro validation of these potential therapeutic targets.

Future work should focus on a comprehensive profiling of this compound against a broader panel of kinases and other relevant biological targets. Promising results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy in relevant disease models, and pharmacokinetic and toxicological properties. Ultimately, a thorough understanding of the biological activities of this compound will pave the way for its potential translation into a clinically valuable therapeutic.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])

-

Benzydamine - Wikipedia. ([Link])

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ([Link])

-

(PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ([Link])

-

COX-1 and COX-2 pathways | Download Scientific Diagram. ([Link])

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). ([Link])

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. ([Link])

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ([Link])

-

In vitro kinase assay and inhibition assay. ([Link])

-

Receptor Binding Assays for HTS and Drug Discovery. ([Link])

-

Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. ([Link])

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. ([Link])

-

VEGFA-VEGFR2 signaling | Pathway. ([Link])

-

-

Schematic diagram to show vascular endothelial growth factor (VEGF)... ([Link])

-

-

Data Sheet Radioligand Binding Assay Protocol. ([Link])

-

Assay Development for Protein Kinase Enzymes. ([Link])

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. ([Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ([Link])

-

Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. ([Link])

-

Schematic mechanism of PARP inhibition. PARP inhibitors trap PARP at... ([Link])

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. ([Link])

-

In vitro kinase assay. ([Link])

-

(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ([Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. ([Link])

-

The mechanism of PARP inhibitor action is identified. ([Link])

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ([Link])

-

Kinase assays | BMG LABTECH. ([Link])

-

Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ([Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])

-

MTT (Assay protocol). ([Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ([Link])

-

The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium. ([Link])

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ([Link])

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ([Link])

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). ([Link])

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ([Link])

-

Cyclooxygenase-2 - Wikipedia. ([Link])

-

Structures of kinase inhibitors containing an indazole moiety. ([Link])

-

Schematic representation of the mechanism of a PARP inhibitor:... ([Link])

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. ([Link])

-

Receptor Binding Assay - Part 1. ([Link])

-

VEGF signaling pathway - Proteopedia, life in 3D. ([Link])

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ([Link])

-

Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. ([Link])

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzydamine - Wikipedia [en.wikipedia.org]

- 7. medium.com [medium.com]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 12. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide: Methyl 6-methyl-1H-indazole-3-carboxylate

Introduction: The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Indazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 6-methyl-1H-indazole-3-carboxylate is one such molecule of interest, valued as a versatile building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its application, ensuring the integrity of subsequent research and development efforts.

This technical guide provides an in-depth analysis of the key spectroscopic features of this compound. As direct experimental spectra for this specific derivative are not widely published, this document leverages a foundational analysis of the parent compound, methyl 1H-indazole-3-carboxylate , to establish a spectroscopic baseline. Building upon this, we will apply established principles of structural chemistry and spectroscopy to provide expert predictions for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of the target molecule. This predictive approach serves as a robust framework for researchers to interpret experimental data, confirm synthesis, and ensure material purity.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous assignment of spectroscopic signals. The structure of this compound is presented below with IUPAC-recommended numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on a standard acquisition in DMSO-d₆, a common solvent for polar heterocyclic compounds.

Experimental Protocol: NMR Spectroscopy

A robust methodology is critical for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 15 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

-

Acquire a minimum of 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the solvent signal of DMSO-d₆ at 39.52 ppm for ¹³C.[1]

Analysis of Parent Compound: Methyl 1H-indazole-3-carboxylate

Data for the parent compound provides a crucial reference for assigning the spectrum of its methylated analogue. The reported ¹H NMR data in DMSO-d₆ is summarized below.[2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~13.91 | br s | - | 1H |

| H-4 | 8.06 | d | 8.2 | 1H |

| H-7 | 7.65 | d | 8.4 | 1H |

| H-5 | 7.44 | ddd | 8.3, 6.9, 1.1 | 1H |

| H-6 | 7.30 | ddd | 7.9, 6.9, 0.9 | 1H |

| OCH₃ | 3.92 | s | - | 3H |

Interpretation:

-

N-H Proton (~13.91 ppm): The highly deshielded, broad singlet is characteristic of the acidic N-H proton of the indazole ring.

-

Aromatic Protons (7.30-8.06 ppm): The four protons on the benzene ring appear in the expected aromatic region. H-4 is the most deshielded due to the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing ester group. The multiplicities (doublet and triplet of doublets) are consistent with ortho and meta couplings in a substituted benzene ring.

-

Methyl Ester Protons (3.92 ppm): The singlet integrating to 3H is indicative of the methyl group of the ester functionality.

Predicted Spectroscopic Data for this compound

The introduction of a methyl group at the C-6 position induces predictable changes in the NMR spectrum due to its electron-donating nature and steric presence.

Predicted ¹H NMR Data:

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| NH | ~13.8 | br s | - | 1H | Minor upfield shift due to weak electron-donating effect of the 6-methyl group. |

| H-4 | ~8.0 | d | ~8.2 | 1H | Largely unaffected by the distant methyl group. |

| H-7 | ~7.5 | s | - | 1H | Becomes a singlet (or narrow doublet from meta-coupling) as the ortho-coupling to H-6 is removed. Experiences a slight upfield shift. |

| H-5 | ~7.3 | d | ~8.0 | 1H | Experiences an upfield shift due to the ortho-methyl group. Multiplicity simplifies to a doublet (ortho-coupling to H-4). |

| C6-CH₃ | ~2.4 | s | - | 3H | Characteristic chemical shift for an aromatic methyl group. |

| OCH₃ | ~3.9 | s | - | 3H | Unaffected by the substituent on the benzene ring. |

Predicted ¹³C NMR Data:

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C=O | ~163 | Typical ester carbonyl carbon. |

| C6 | ~135 | Downfield shift due to direct attachment of the methyl group (ipso-effect). |

| C3, C3a, C7a | 120-145 | Quaternary carbons of the indazole ring system. Their exact positions can be confirmed with 2D NMR. |

| C4, C5, C7 | 110-130 | Aromatic CH carbons. C5 and C7 are expected to shift slightly upfield due to the ortho/para directing methyl group. |

| OC H₃ | ~52 | Typical methyl ester carbon. |

| C6-C H₃ | ~21 | Typical aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, convenient technique for solid and liquid samples.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add a minimum of 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data for this compound

The IR spectrum is dominated by absorptions from the key functional groups. The addition of a methyl group will add characteristic C-H vibrations but will not significantly alter the primary absorptions of the parent structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3100 | Medium, Broad | N-H Stretch | Indazole N-H |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Weak | C-H Stretch | Methyl (CH₃ ) |

| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1620-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester (Aryl-O) |

Causality and Interpretation:

-

N-H Stretch (3300-3100 cm⁻¹): The broadness of this peak is due to hydrogen bonding between molecules in the solid state.

-

C=O Stretch (~1720 cm⁻¹): This will be one of the most intense and sharpest peaks in the spectrum, providing definitive evidence for the ester functional group.[3][4] Its position is typical for an aromatic ester.

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum will show absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the two methyl groups (ester and C6-methyl).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a classic hard ionization technique that provides detailed structural information through fragmentation.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum for this compound

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.19 g/mol

Predicted Fragmentation Pathway: The molecular ion is expected to be observed at m/z = 190 . Key fragmentation pathways for indazole esters typically involve losses from the ester group and characteristic cleavages of the heterocyclic ring.[6][7]

-

Loss of Methoxy Radical (M-31): A primary fragmentation is the loss of the •OCH₃ radical from the ester, leading to a prominent acylium ion at m/z = 159 .

-

Loss of Carbon Monoxide (from m/z 159): The acylium ion can subsequently lose a molecule of carbon monoxide (CO), resulting in a fragment at m/z = 131 .

-

Benzylic Cleavage: A characteristic fragmentation for methylated aromatics is the loss of a hydrogen radical to form a stable tropylium-like cation, leading to a fragment at m/z = 189 .

-

Ring Fragmentation: Further fragmentation of the indazole ring can lead to smaller fragments, though the initial losses from the substituent are often the most diagnostic.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 6-methyl-1H-indazole-3-carboxylate

A Senior Application Scientist's Perspective on Target Identification and Validation

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the potential mechanism of action for the novel small molecule, methyl 6-methyl-1H-indazole-3-carboxylate. As a member of the indazole class of heterocyclic compounds, which are prevalent in numerous therapeutic agents, this molecule holds significant promise.[1][2][3][4][5] This guide will not only dissect its potential biological activities based on its structural congeners but will also lay out a rigorous, self-validating experimental framework to elucidate its precise molecular interactions and cellular effects.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2][3] Its rigid structure and ability to participate in a variety of non-covalent interactions have made it a favored scaffold for targeting a diverse array of biological entities. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[2][3][5] Notably, several FDA-approved drugs, such as the anti-cancer agent Niraparib, feature the indazole motif, underscoring its clinical significance.[1][6]

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to interpreting its biological activity. The table below summarizes the key computed and experimental data for the parent compound, methyl 1H-indazole-3-carboxylate, which provides a baseline for understanding our molecule of interest. The addition of a methyl group at the 6-position is expected to increase lipophilicity, which may influence its cell permeability and target engagement.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | (Calculated) |

| Molecular Weight | 190.20 g/mol | (Calculated) |

| Melting Point | 162-163°C | [7] |

| pKa | 11.93 ± 0.40 | [7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |

Postulated Mechanism of Action: A Hypothesis-Driven Approach

Given the nascent stage of research on this compound, a definitive mechanism of action has yet to be elucidated. However, by drawing parallels with structurally related indazole derivatives, we can formulate a compelling hypothesis. Many indazole-containing compounds are known to function as inhibitors of protein kinases.[2][3] The planarity of the indazole ring allows it to fit into the ATP-binding pocket of many kinases, a common mechanism for kinase inhibition.

Therefore, our central hypothesis is that This compound acts as a competitive inhibitor of a specific protein kinase or a family of kinases, leading to the modulation of downstream signaling pathways implicated in cell proliferation and inflammation.

The following diagram illustrates this proposed mechanism of action at a conceptual level.

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Protocols

Protocol 1: Anti-Proliferation Screening in a Cancer Cell Line Panel

-

Objective: To determine the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines.

-

Methodology:

-

Seed cells from various cancer types (e.g., breast, lung, colon) in 96-well plates at their optimal densities.

-

After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM).

-

Incubate for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Causality and Interpretation: A potent and selective anti-proliferative profile in certain cell lines can provide initial clues about the underlying mechanism. For instance, high sensitivity in cell lines known to be dependent on a particular kinase signaling pathway would support our hypothesis.

Protocol 2: Affinity Chromatography-Mass Spectrometry

-

Objective: To identify proteins from a cell lysate that directly bind to this compound.

-

Methodology:

-

Synthesize an analogue of the compound with a linker and immobilize it on a solid support (e.g., NHS-activated sepharose beads).

-

Prepare a native protein lysate from a sensitive cell line identified in Protocol 1.

-

Incubate the lysate with the compound-conjugated beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: A control experiment using beads without the immobilized compound is crucial to subtract non-specific binders. The identified proteins are candidate targets.

Protocol 3: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

-

Objective: To confirm the direct binding of the compound to a candidate protein identified in Protocol 2 and to determine the binding affinity and kinetics.

-

Methodology:

-

Immobilize the purified recombinant candidate protein on an SPR sensor chip.

-

Flow a series of concentrations of this compound over the chip.

-

Measure the change in the refractive index at the chip surface, which is proportional to the mass of the bound compound.

-

Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

-

Interpretation: A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction, strengthening the case for this protein being a direct target.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify that the compound engages with the candidate target protein within the complex environment of a living cell.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble candidate protein remaining at each temperature by Western blot.

-

-

Causality and Validation: Ligand binding stabilizes a protein, leading to a higher melting temperature. A shift in the thermal denaturation curve of the candidate protein in the presence of the compound provides strong evidence of target engagement in a cellular context.

Protocol 5: In Vitro Kinase Inhibition Assay

-

Objective: To quantify the inhibitory potency of the compound against the validated kinase target.

-

Methodology:

-

In a microplate format, combine the recombinant active kinase, its specific substrate, and ATP.

-

Add a range of concentrations of this compound.

-

Incubate to allow the kinase reaction to proceed.

-

Quantify the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., HTRF or ELISA).

-

Determine the IC50 value of the compound.

-

-

Significance: This assay directly tests our central hypothesis and provides a quantitative measure of the compound's potency against the specific kinase.

Protocol 6: Western Blot Analysis of Downstream Signaling

-

Objective: To determine if the compound modulates the signaling pathway downstream of the target kinase in cells.

-

Methodology:

-

Treat a sensitive cell line with the compound at concentrations around its cellular IC50.

-

Lyse the cells at various time points.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies specific for the phosphorylated forms of known downstream substrates of the target kinase.

-

-

Self-Validation: A dose- and time-dependent decrease in the phosphorylation of downstream effectors, which correlates with the cellular anti-proliferative activity, would provide compelling evidence for the proposed mechanism of action.

Concluding Remarks and Future Directions

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the precise mechanism of action of this compound remains to be definitively established, the hypothesis-driven, multi-faceted experimental approach outlined in this guide provides a robust framework for its elucidation. The convergence of evidence from phenotypic screening, target identification, biophysical characterization, and cellular pathway analysis will not only illuminate the molecular basis of this compound's activity but also pave the way for its potential development as a novel therapeutic. The insights gained from such a systematic investigation are invaluable for the rational design of next-generation indazole-based drugs with improved potency and selectivity.

References

-

Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2023). ACS Central Science. [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. [Link]

-

Faria, M. J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Faria, M. J., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 325-337. [Link]

-

Faria, M. J., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

-

Song, D., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 27(32), 5434-5464. [Link]

-

Faria, M. J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128245. [Link]

-

(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. (n.d.). ResearchGate. [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid. (2007). eCrystals - University of Southampton. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

The 6-Methyl-1H-indazole-3-carboxylate Core: A Technical Guide to Synthesis, Derivatization, and Therapeutic Potential

Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry

The 1H-indazole framework is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[2] Derivatives of the indazole core are key components in numerous clinically approved drugs and investigational agents.

This technical guide focuses on a specific, yet underexplored, derivative: methyl 6-methyl-1H-indazole-3-carboxylate . While extensive literature exists for the parent indazole-3-carboxylate structure, the introduction of a methyl group at the 6-position of the benzene ring offers a nuanced modification that can significantly impact physicochemical properties, metabolic stability, and target engagement. This document provides a comprehensive overview of a robust synthetic pathway to this valuable building block, explores its chemical reactivity for library development, and discusses its potential applications in therapeutic research for scientists and drug development professionals.

Proposed Synthetic Pathway: A Three-Step Route from 6-Methylindole

As there is no direct documented synthesis for this compound, we propose a reliable and scalable three-step sequence starting from the commercially available precursor, 6-methylindole.[3][4][5] This pathway leverages a well-established ring expansion reaction followed by standard oxidation and esterification protocols.

Caption: Proposed three-step synthesis of the target compound.

Step 1: Nitrosation of 6-Methylindole to 6-Methyl-1H-indazole-3-carboxaldehyde

This key transformation employs a nitrosative ring expansion of the indole scaffold. The reaction proceeds via an electrophilic attack of the nitrosonium ion at the electron-rich C3 position of the indole, leading to a cascade of events that culminates in the formation of the indazole ring.[6]

Experimental Protocol: (Adapted from Petit et al., 2018)[6][7]

-

In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water and DMF at 0°C under an inert atmosphere.

-

Slowly add aqueous hydrochloric acid (HCl, ~7.0 equiv.) to the solution to generate the nitrosating agent in situ.

-

Prepare a separate solution of 6-methylindole (1.0 equiv.) in DMF.

-

Add the 6-methylindole solution dropwise to the cold nitrosating mixture over a period of 2 hours using a syringe pump.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup with ethyl acetate extraction. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-methyl-1H-indazole-3-carboxaldehyde.

Causality and Insights: The slow, controlled addition of the indole to the pre-formed nitrosating agent is critical. This "reverse addition" minimizes the self-condensation of the indole with reaction intermediates, a common side reaction that plagues this transformation and reduces yields.[6] The slightly acidic conditions are optimal for generating the nitrosonium ion without causing degradation of the starting material or product.

Step 2: Oxidation to 6-Methyl-1H-indazole-3-carboxylic Acid

The intermediate aldehyde is efficiently oxidized to the corresponding carboxylic acid using a mild and selective chlorite-based oxidation.

Experimental Protocol: (Adapted from BenchChem)[7]

-

Dissolve 6-methyl-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.

-

In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 5.0 equiv.).

-

Add the sodium chlorite solution dropwise to the aldehyde mixture at room temperature.

-

Stir the reaction until the starting material is fully consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate. The basic aqueous layer, containing the carboxylate salt, is then acidified with 1 N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield pure 6-methyl-1H-indazole-3-carboxylic acid.

Causality and Insights: 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions such as chlorination of the aromatic ring. The biphasic solvent system facilitates both the reaction and the subsequent pH-dependent extraction for purification.

Step 3: Fischer Esterification to this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol under acidic catalysis to form the methyl ester.[8][9][10][11]

Experimental Protocol:

-

Suspend 6-methyl-1H-indazole-3-carboxylic acid (1.0 equiv.) in an excess of anhydrous methanol, which serves as both reactant and solvent.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.